The Enantiomeric Counterpart: A Technical Guide to the Chemical Structure of ent-Ramipril
The Enantiomeric Counterpart: A Technical Guide to the Chemical Structure of ent-Ramipril
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed therapeutic agent for hypertension and heart failure. Its clinical efficacy is intrinsically linked to its specific stereochemistry. This in-depth technical guide focuses on the chemical structure of ent-Ramipril, the enantiomer of the active pharmaceutical ingredient. We will delve into its precise stereochemical configuration, explore the stereoselective synthesis and analytical techniques for its differentiation, and discuss the critical impact of its stereochemistry on pharmacological activity. This guide serves as a crucial resource for researchers and professionals in drug development, emphasizing the importance of stereoisomerism in medicinal chemistry and pharmacology.
Introduction: The Significance of Chirality in ACE Inhibitors
Angiotensin-converting enzyme (ACE) inhibitors represent a cornerstone in the management of cardiovascular diseases.[1] Their mechanism of action involves the inhibition of the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[2] The interaction between an ACE inhibitor and the active site of the enzyme is highly specific and exquisitely dependent on the three-dimensional arrangement of the drug molecule. This brings the concept of chirality to the forefront. Many ACE inhibitors, including Ramipril, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers.
While possessing identical chemical formulas and connectivity, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. In the case of Ramipril, the therapeutic activity is almost exclusively attributed to one enantiomer, highlighting the critical need for a thorough understanding of its stereoisomeric counterpart, ent-Ramipril.
The Chemical Structure of ent-Ramipril
ent-Ramipril is the enantiomer of Ramipril, meaning it is the mirror image of the therapeutically active isomer. All five chiral centers in ent-Ramipril are inverted relative to Ramipril.
Systematic (IUPAC) Name and Stereochemical Descriptors
-
Ramipril: (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
-
ent-Ramipril: (2R,3aR,6aR)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
The "ent-" prefix denotes the enantiomer of the parent compound. As illustrated by the IUPAC names, all stereochemical descriptors (R/S) are inverted between the two molecules.
Molecular and Structural Formula
The molecular formula for both Ramipril and ent-Ramipril is C₂₃H₃₂N₂O₅, with a molecular weight of 416.51 g/mol .[2]
A 2D representation of the chemical structures of Ramipril and ent-Ramipril is provided below, highlighting the chiral centers.
Caption: 2D Chemical Structures of Ramipril and ent-Ramipril.
The following diagram illustrates the key structural components of ent-Ramipril.
Caption: Key structural components of the ent-Ramipril molecule.
Synthesis and Stereochemical Control
The synthesis of Ramipril, and by extension ent-Ramipril, is a multi-step process that requires precise stereochemical control. The general strategy involves the coupling of two key chiral synthons.[3]
General Synthetic Strategy
The synthesis of Ramipril typically involves the coupling of an optically pure bicyclic amino ester with N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine.[3] For the synthesis of ent-Ramipril, the corresponding enantiomers of these starting materials would be required.
The key starting materials for Ramipril synthesis are:
-
(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester
-
N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine
To synthesize ent-Ramipril, the following enantiomeric starting materials would be necessary:
-
(2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester
-
N-[1-(R)-(ethoxycarbonyl)-3-phenylpropyl]-D-alanine
The coupling is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT).[3] The final step involves the deprotection of the carboxylic acid, for example, through hydrogenolysis of the benzyl ester.
Caption: General synthetic route for Ramipril.
Analytical Characterization and Differentiation of Enantiomers
Distinguishing between Ramipril and ent-Ramipril is crucial for quality control and regulatory purposes. While standard analytical techniques such as mass spectrometry and NMR will not differentiate between enantiomers under achiral conditions, specialized chiral methods are required.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. A validated isocratic chiral HPLC method has been developed for the separation of Ramipril and its enantiomer (ent-Ramipril, referred to as the RRRRR-isomer in the cited literature).[4]
Table 1: Chiral HPLC Method for Ramipril Enantiomers [4]
| Parameter | Condition |
| Column | Chiralcel OJ-H (250 mm x 4.6 mm) |
| Mobile Phase | n-hexane: 2-Propanol (900:100, v/v) with 0.2 mL trifluoroacetic acid and 0.1 mL diethylamine |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50°C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
This method is capable of baseline separating the two enantiomers, allowing for the accurate determination of enantiomeric purity.
Spectroscopic Analysis
Since Ramipril and ent-Ramipril are enantiomers, they have identical mass-to-charge ratios and will produce identical mass spectra under standard, non-chiral conditions. The protonated molecule [M+H]⁺ of Ramipril (and therefore ent-Ramipril) is observed at an m/z of 417.2384.[5]
The fragmentation pattern of Ramipril has been studied in detail.[5][6] Key fragment ions are observed at m/z 343.2016 (loss of ethyl formate), 234.1489 (cleavage of the amide bond), and 156.1019.[5] This fragmentation pattern can be used to confirm the identity of the molecule, but not its stereochemistry.
Caption: Proposed mass spectral fragmentation pathway.
Similar to mass spectrometry, the ¹H and ¹³C NMR spectra of Ramipril and ent-Ramipril are identical in an achiral solvent. The chemical shifts and coupling constants will be the same for both enantiomers. Chiral solvating agents or chiral shift reagents would be required to differentiate the enantiomers by NMR, which is a less common approach for routine analysis compared to chiral HPLC.
Pharmacological Implications of Stereochemistry
The biological activity of Ramipril is highly stereoselective. The ACE inhibiting activity resides almost exclusively in the S-enantiomer, Ramipril.[7] This is because the active site of the angiotensin-converting enzyme is itself chiral, composed of L-amino acids. Therefore, it interacts preferentially with one enantiomer of the drug.
ent-Ramipril, the R-enantiomer, is considered to be significantly less active or inactive as an ACE inhibitor.[7] This stark difference in pharmacological activity underscores the importance of producing Ramipril as a single enantiomer for therapeutic use. The presence of ent-Ramipril as an impurity would not contribute to the therapeutic effect and could potentially lead to unforeseen side effects, although specific toxicological data for ent-Ramipril is not widely available.
Conclusion
The chemical structure of ent-Ramipril is that of the enantiomer of the active drug, Ramipril, with all five stereocenters inverted. This seemingly subtle difference in three-dimensional arrangement has profound consequences for its biological activity, rendering it essentially inactive as an ACE inhibitor. A thorough understanding of the stereochemistry of Ramipril and its enantiomer is paramount for drug development, from stereoselective synthesis to the development of robust analytical methods for ensuring enantiomeric purity. This technical guide provides a comprehensive overview of the key structural, synthetic, analytical, and pharmacological aspects of ent-Ramipril, serving as a valuable resource for professionals in the pharmaceutical sciences.
References
- Szpot, P., & Buszewicz, G. (2015). Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization. Acta Pharmaceutica, 65(2), 159–169.
- Warner, G. T., & Perry, C. M. (2002). Ramipril: a review of its use in the prevention of cardiovascular outcomes. Drugs, 62(9), 1381–1405.
- Dan, I., et al. (2009). Biosensors for the enantioselective analysis of S-enalapril and S-ramipril. Revista de Chimie, 60(10), 1085-1089.
- Szepesi, G. (1992). High-performance liquid chromatographic identification of ramipril, and its precursor enantiomers using a Chiralpak OT (+).
- G.Ramulu, et al. (2009). A validated chiral HPLC method for the enantiomeric separation of Ramipril. Analytical Chemistry: An Indian Journal, 8(4), 552-554.
- Szpot, P., & Buszewicz, G. (2015).
- Maurer, H. H., Kraemer, T., & Arlt, J. W. (1998). Screening for the detection of angiotensin-converting enzyme inhibitors, their metabolites, and AT II receptor antagonists. Therapeutic Drug Monitoring, 20(6), 706–713.
- WO 2009/122433 A2. (2009). A process for preparation of ramipril.
- Frampton, J. E., Peters, D. H. (1995). Ramipril. A review of its pharmacological properties and therapeutic efficacy in cardiovascular disorders. Drugs, 49(3), 440-466.
- Aboul-Enein, H. Y., & Bakr, S. A. (1992). High-performance liquid chromatographic identification of ramipril, and its precursor enantiomers using a Chiralpak OT (+).
- US 2010/0324304 A1. (2010). Improved ramipril synthesis.
-
PubChem. (n.d.). Ramipril. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). ent-Ramipril. National Center for Biotechnology Information. Retrieved from [Link]
-
G.Ramulu, K.Rama Seshaiah, Y.Ravindra Kumar, K.Vyas, K.Mukkanti, M.V.Suryanarayana. (2009). A validated chiral HPLC method for the enantiomeric separation of Ramipril. Analytical Chemistry An Indian Journal, 8(4), 552-554. Available at: [Link]
-
U.S. Food and Drug Administration. (2010). ALTACE (ramipril) tablets label. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Ramipril = 98 HPLC 87333-19-5 [sigmaaldrich.com]
- 3. WO2009122433A2 - A process for preparation of ramipril - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosensors for the enantioselective analysis of S-enalapril and S-ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
